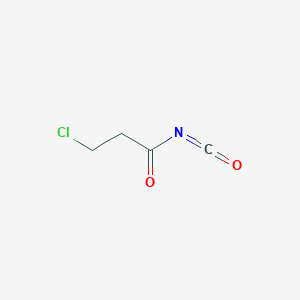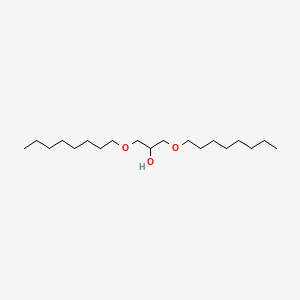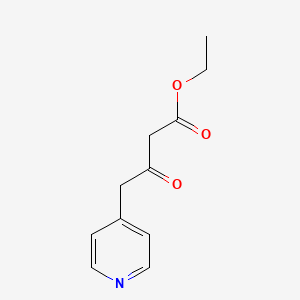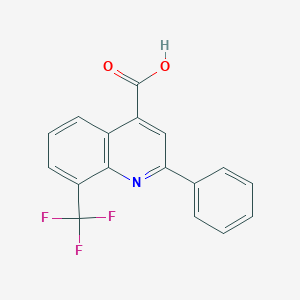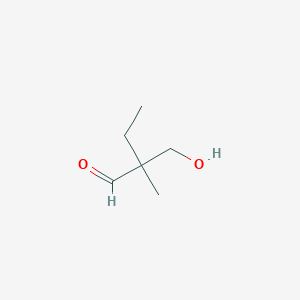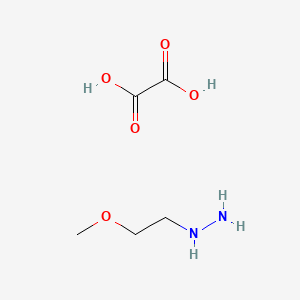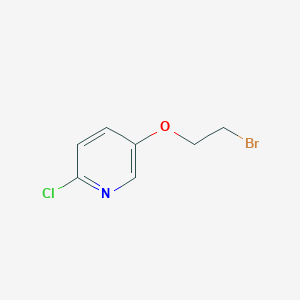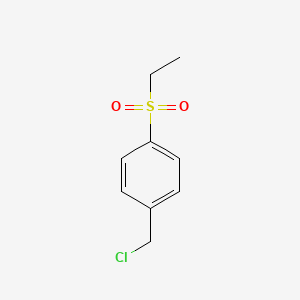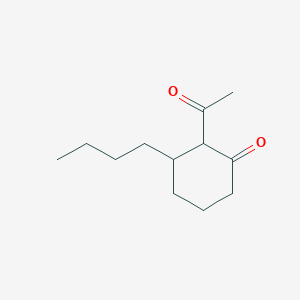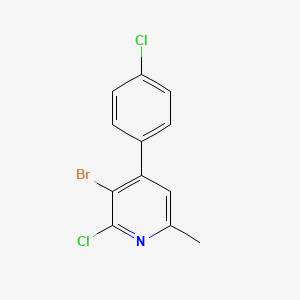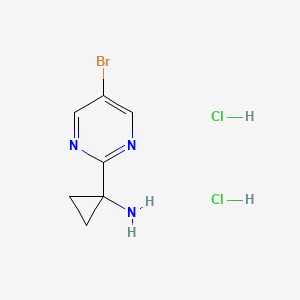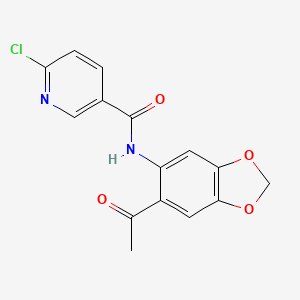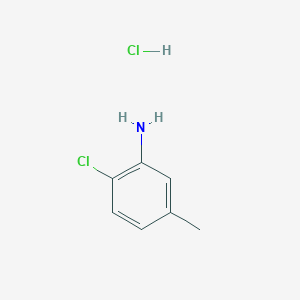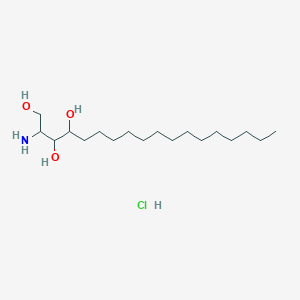
Phytosphingosine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Phytosphingosine hydrochloride can be synthesized through several methods. One common approach involves the reduction of phytosphingosine using sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific yeast strains, such as Saccharomyces cerevisiae, are used to produce phytosphingosine, which is then converted to its hydrochloride salt through acidification .
化学反応の分析
Types of Reactions
Phytosphingosine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 2-Aminooctadecane-1,3,4-triol, such as ketones, aldehydes, and substituted amino alcohols .
科学的研究の応用
Phytosphingosine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex sphingolipids and other bioactive molecules.
Biology: The compound plays a crucial role in cell signaling and membrane structure.
Industry: It is used in the cosmetic industry for its moisturizing and skin barrier-enhancing properties.
作用機序
Phytosphingosine hydrochloride exerts its effects through several mechanisms:
Cell Membrane Integration: It integrates into cell membranes, influencing their structure and function.
Signal Transduction: The compound is involved in signal transduction pathways, particularly those related to cell growth and apoptosis.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and modulates immune responses.
類似化合物との比較
Similar Compounds
Sphingosine: A precursor to 2-Aminooctadecane-1,3,4-triol, sphingosine is another important sphingolipid component.
Ceramide: A derivative of sphingosine, ceramide plays a key role in maintaining skin barrier function and hydration.
Sphinganine: Similar in structure, sphinganine is another sphingolipid metabolite with biological significance.
Uniqueness
Phytosphingosine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its ability to modulate cell signaling and its anti-inflammatory properties make it particularly valuable in medical and cosmetic applications .
特性
CAS番号 |
183117-20-6 |
|---|---|
分子式 |
C18H40ClNO3 |
分子量 |
354.0 g/mol |
IUPAC名 |
2-aminooctadecane-1,3,4-triol;hydrochloride |
InChI |
InChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H |
InChIキー |
GDKAAHDFPOWGQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
